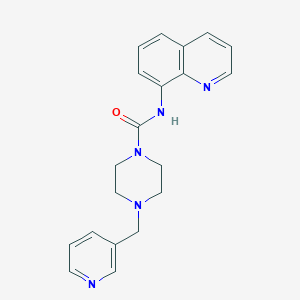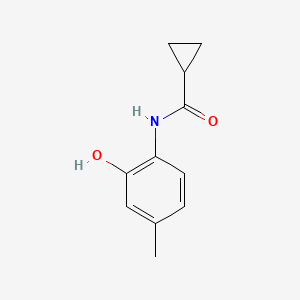
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a G-protein-coupled receptor that is widely expressed in the central nervous system.
Mechanism of Action
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. mGluR4 is primarily located in the presynaptic terminals of neurons and regulates the release of glutamate. By enhancing the activity of mGluR4, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide reduces the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of dopaminergic neurons, and modulating the activity of the endocannabinoid system. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it is a selective and potent modulator of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation. However, one limitation of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR4 in the brain. Additionally, there is interest in developing more soluble analogs of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide that could be used in a wider range of experiments.
Synthesis Methods
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine to yield N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)12-11(14)8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEZAOQZGZYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
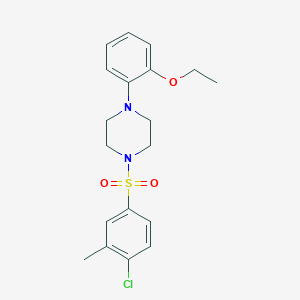

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
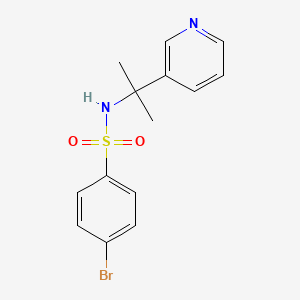
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
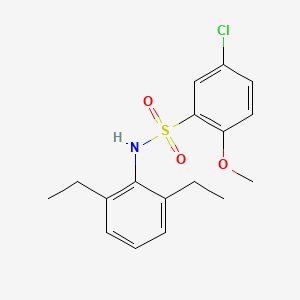
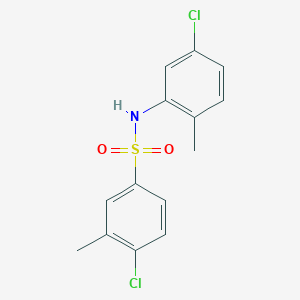


![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
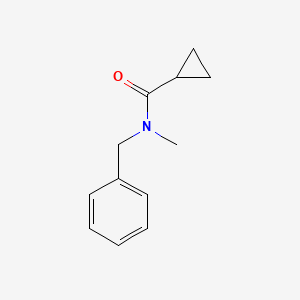
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
